![molecular formula C15H26N4O B3170940 N-(1-cyanocycloheptyl)-2-(1,4-diazepan-1-yl)acetamide CAS No. 946386-60-3](/img/structure/B3170940.png)
N-(1-cyanocycloheptyl)-2-(1,4-diazepan-1-yl)acetamide
Overview
Description
N-(1-cyanocycloheptyl)-2-(1,4-diazepan-1-yl)acetamide (CCDA) is a synthetic compound that has been studied for its potential applications in the field of science. CCDA is a cyclic amide derivative of the cyclic amide family, which is composed of a nitrogen atom and an oxygen atom attached to a carbon atom. CCDA is an important research tool for scientists in the field of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Synthesis and Biological Significance of 1,4-Diazepines
1,4-Diazepines, including compounds structurally related to N-(1-cyanocycloheptyl)-2-(1,4-diazepan-1-yl)acetamide, are notable for their synthesis and biological significance. These compounds are two nitrogen-containing seven-membered heterocyclic compounds, and their study has been a focal point due to their medicinal importance. Researchers have been actively involved in their synthesis, reactions, and biological evaluation for decades. The biological activities associated with 1,4-diazepine derivatives span antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This diverse range of activities underscores their potential utility in pharmaceutical industries (Rashid et al., 2019).
Emergence of Novel Synthetic Opioids
The research into novel synthetic opioids, including those structurally similar to this compound, has highlighted the chemical and pharmacological characterization of non-fentanil novel synthetic opioid receptor agonists. These studies provide insights into the potential therapeutic and illicit applications of these compounds, emphasizing the need for continuous monitoring and research to understand their effects fully and manage their emergence on both pharmaceutical and illicit markets (Sharma et al., 2018).
Environmental Occurrence and Transformation
The environmental occurrence, fate, and transformation of benzodiazepines and related compounds, including acetamides, have been the subject of in-depth studies. These research efforts aim to understand the persistence, degradation, and impact of these chemicals in aquatic environments. Such knowledge is crucial for developing strategies to mitigate their environmental footprint and ensure the safety of water resources (Kosjek et al., 2012).
properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(1,4-diazepan-1-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c16-13-15(6-3-1-2-4-7-15)18-14(20)12-19-10-5-8-17-9-11-19/h17H,1-12H2,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMULMYGEACRGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.